6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one
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Overview
Description
6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a pyridin-2-ylmethyl group. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a cyclobutyl-substituted pyrimidine precursor under controlled conditions. The reaction may be catalyzed by metal catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile are often used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
2-Aminopyrimidine derivatives: Exhibits antitrypanosomal and antiplasmodial activities.
Pyrazolo[3,4-d]pyrimidine: Shows cytotoxic activities against cancer cell lines.
Uniqueness
6-Cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl and pyridin-2-ylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-cyclobutyl-3-(pyridin-2-ylmethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-8-13(11-4-3-5-11)16-10-17(14)9-12-6-1-2-7-15-12/h1-2,6-8,10-11H,3-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACRCUKXFPSFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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